molecular formula C10H15NO3S B13167744 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide

3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide

Cat. No.: B13167744
M. Wt: 229.30 g/mol
InChI Key: SWRJVJKQNMHTKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with 2,5-dimethylfuran under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxide functionality. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, ensuring high efficiency and scalability. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiomorpholine rings .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

3-(2,5-dimethylfuran-3-yl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C10H15NO3S/c1-7-5-9(8(2)14-7)10-6-15(12,13)4-3-11-10/h5,10-11H,3-4,6H2,1-2H3

InChI Key

SWRJVJKQNMHTKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2CS(=O)(=O)CCN2

Origin of Product

United States

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